An In-depth Technical Guide to the Structure Elucidation of (S)-3-Ethylmorpholine Hydrochloride
An In-depth Technical Guide to the Structure Elucidation of (S)-3-Ethylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural elucidation of chiral molecules is a cornerstone of modern drug development and chemical research. (S)-3-Ethylmorpholine hydrochloride, a morpholine derivative, presents a compelling case study for the application of a multi-technique analytical approach to unequivocally determine its constitution, configuration, and conformation. This guide provides a comprehensive walkthrough of the necessary spectroscopic and chromatographic methods, underpinned by the principles of scientific integrity and causality in experimental design. We will explore the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC), culminating in the definitive structural assignment by X-ray Crystallography. Each section is designed to not only outline the protocol but to also provide the rationale behind its selection and the interpretation of the resulting data.
Introduction: The Significance of Stereoisomerism in Morpholine Scaffolds
Morpholine and its derivatives are prevalent heterocyclic compounds in medicinal chemistry, valued for their favorable pharmacological properties.[1] The introduction of a chiral center, as in (S)-3-Ethylmorpholine, necessitates a rigorous and unambiguous determination of its three-dimensional structure. The biological activity of enantiomers can differ significantly, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. Therefore, the elucidation of the absolute stereochemistry of (S)-3-Ethylmorpholine hydrochloride is not merely an academic exercise but a critical step in its development as a potential pharmaceutical agent.
This guide will systematically address the analytical workflow for the complete structural characterization of (S)-3-Ethylmorpholine hydrochloride, emphasizing the synergy between different analytical techniques.
Foundational Analysis: Confirming Connectivity and Molecular Formula
The initial phase of structure elucidation focuses on establishing the molecular formula and the connectivity of the atoms within the molecule. This is primarily achieved through a combination of Mass Spectrometry and a suite of NMR experiments.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the free base, (S)-3-Ethylmorpholine, and offers insights into its structure through fragmentation patterns.
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing hydrochloride salts. The resulting mass spectrum will primarily show the protonated molecule of the free base [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition, thereby confirming the molecular formula.
Experimental Protocol: ESI-MS
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Sample Preparation: Dissolve a small amount of (S)-3-Ethylmorpholine hydrochloride in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize an ESI-MS system.
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Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.
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Data Interpretation: The most abundant ion in the spectrum should correspond to the protonated molecule [C₆H₁₃NO + H]⁺. The measured m/z value from HRMS should be compared with the theoretical exact mass to confirm the elemental composition.
Expected Data Summary:
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₃NO |
| Molar Mass | 115.17 g/mol [2] |
| [M+H]⁺ (m/z) | ~116.18 |
| HRMS [M+H]⁺ (m/z) | Calculated: 116.1075, Found: within ppm error |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[3] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for assigning all proton and carbon signals and confirming the connectivity.
Rationale: ¹H NMR provides information about the chemical environment and connectivity of protons. ¹³C NMR reveals the number and types of carbon atoms. 2D NMR experiments establish correlations between nuclei, allowing for the unambiguous assembly of the molecular structure. The protonation of the nitrogen by HCl is expected to cause a downfield shift of adjacent protons in the ¹H NMR spectrum.[4]
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of (S)-3-Ethylmorpholine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.
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Data Interpretation:
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¹H NMR: Identify signals for the ethyl group (a triplet and a quartet), the morpholine ring protons, and the N-H proton. Protons adjacent to the positively charged nitrogen will be shifted downfield.
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¹³C NMR: Assign the six carbon signals corresponding to the ethyl group and the morpholine ring.
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COSY: Confirm the coupling between protons on adjacent carbons, for instance, within the ethyl group and around the morpholine ring.
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HSQC: Correlate each proton signal to its directly attached carbon atom.
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HMBC: Establish long-range (2-3 bond) correlations between protons and carbons to piece together the molecular framework.
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Expected NMR Data Summary (Illustrative):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| CH₃ (Ethyl) | ~1.0 (t) | ~10 | H on CH₂ to C on CH₃ |
| CH₂ (Ethyl) | ~1.6 (q) | ~25 | H on CH₃ to C on CH₂ |
| C3-H | ~3.0 (m) | ~60 | H on C2 to C3, H on ethyl CH₂ to C3 |
| Morpholine CH₂'s | 2.8 - 4.0 (m) | 45 - 70 | Various cross-peaks confirming ring structure |
Visualization of Analytical Workflow:
Caption: Initial analytical workflow for establishing molecular formula and connectivity.
Functional Group Identification: Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Rationale: The IR spectrum will show characteristic absorption bands for the various bonds in (S)-3-Ethylmorpholine hydrochloride, such as C-H, C-O, and N-H bonds. The presence of the hydrochloride salt will influence the N-H stretching vibration.
Experimental Protocol: FT-IR Spectroscopy
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Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
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Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
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Data Interpretation: Identify the characteristic absorption bands.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (salt) | 2700-2250 (broad) |
| C-H Stretch | 3000-2850 |
| C-O-C Stretch | 1150-1085 |
Stereochemical Determination: Proving the (S)-Configuration
Once the connectivity is established, the final and most critical step is to determine the absolute stereochemistry at the C3 position. A combination of chiral chromatography and, if possible, X-ray crystallography is employed.
Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity
Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity of a sample.[5][6][7]
Rationale: By using a chiral stationary phase (CSP), the two enantiomers of 3-Ethylmorpholine will interact differently with the CSP, leading to different retention times and allowing for their separation.[8][7] This confirms the sample is enantiomerically pure (or allows for the quantification of the enantiomeric excess).
Experimental Protocol: Chiral HPLC
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Column Selection: Screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) to find one that provides baseline separation of the enantiomers.
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Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), sometimes with a small amount of an amine modifier.
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Analysis: Inject a solution of the sample onto the chiral HPLC column and monitor the elution profile with a UV detector.
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Data Interpretation: A single peak corresponding to the retention time of the (S)-enantiomer confirms high enantiomeric purity. If a racemic standard is available, it can be used to identify the retention times of both enantiomers.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule, including its absolute stereochemistry.[9]
Rationale: By diffracting X-rays off a single crystal of (S)-3-Ethylmorpholine hydrochloride, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. This allows for the unequivocal assignment of the (S)-configuration.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow a single crystal of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.[10]
-
Data Collection: Mount the crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[11]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
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Data Interpretation: The final refined structure will provide the precise bond lengths, bond angles, and the absolute configuration at the chiral center.
Visualization of the Structure Elucidation Pathway:
Caption: A comprehensive workflow for the structural elucidation of (S)-3-Ethylmorpholine hydrochloride.
Conclusion
The structural elucidation of (S)-3-Ethylmorpholine hydrochloride is a multi-faceted process that relies on the synergistic application of various analytical techniques. Mass spectrometry and a comprehensive suite of NMR experiments establish the molecular formula and atomic connectivity. Infrared spectroscopy confirms the presence of key functional groups. Finally, chiral HPLC verifies the enantiomeric purity, and X-ray crystallography provides the definitive and unambiguous assignment of the absolute stereochemistry. This rigorous, self-validating approach ensures the highest level of confidence in the final structural assignment, a prerequisite for any further development in the pharmaceutical and chemical industries.
References
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